molecular formula C9H11F3N2O2S B5572805 N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine

N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine

Cat. No.: B5572805
M. Wt: 268.26 g/mol
InChI Key: VTEXVGQDUYFTHA-UHFFFAOYSA-N
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Description

N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine is an organic compound characterized by the presence of an ethyl group, a trifluoromethylsulfonyl group, and two amine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethylation: The amine groups are ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Trifluoromethylsulfonylation: Finally, the compound is treated with trifluoromethanesulfonyl chloride in the presence of a base like triethylamine to introduce the trifluoromethylsulfonyl group.

Industrial Production Methods

Industrial production of N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The amine groups can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-[(trifluoromethyl)sulfonyl]aniline
  • N-ethyl-2,4-diaminobenzene
  • 4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine

Uniqueness

N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine is unique due to the combination of its ethyl and trifluoromethylsulfonyl groups, which confer distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-N-ethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-2-14-8-5-6(3-4-7(8)13)17(15,16)9(10,11)12/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEXVGQDUYFTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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